molecular formula C7H11NO6P2 B128604 Deoxy Risedronic Acid CAS No. 75755-10-1

Deoxy Risedronic Acid

Katalognummer: B128604
CAS-Nummer: 75755-10-1
Molekulargewicht: 267.11 g/mol
InChI-Schlüssel: KZMOFWIRXNQJET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and Chemical Identity of Deoxy Risedronic Acid

A precise understanding of a chemical entity begins with its nomenclature and unique identifiers, which provide a standardized language for researchers and regulatory bodies worldwide.

Systematic and Common Names

This compound is known by several names, reflecting its chemical structure and its relationship to Risedronate. Its systematic IUPAC name is (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid. nih.gov Common synonyms include this compound, Risedronate Related Compound C, and Risedronate EP Impurity E. nih.govsynzeal.compharmaffiliates.comontosight.ai The name "Deoxy" signifies the absence of the hydroxyl group that is present on the geminal bisphosphonate carbon of the parent molecule, Risedronic Acid.

Unique Identifier Systems

To ensure unambiguous identification, several unique identifier systems are employed for this compound. These are crucial for database searches, regulatory submissions, and scientific publications.

Identifier SystemCode/Number
CAS Number 75755-10-1 nih.govpharmaffiliates.comchemical-suppliers.eu
UNII (Unique Ingredient Identifier) KU59Z0XVL4 nih.govfda.gov
EC Number 109-855-5 nih.gov
ChEMBL ID CHEMBL98110 nih.gov
PubChem CID 10468166 nih.gov

Contextual Significance as a Bisphosphonate Analog and Impurity

The significance of this compound is intrinsically linked to its role as an analog and impurity of Risedronate, a widely used bisphosphonate medication.

Relationship to Risedronate Sodium in Pharmaceutical Formulations

Risedronate Sodium is the active ingredient in medications used to treat bone diseases such as osteoporosis and Paget's disease. ontosight.aiwikipedia.org this compound is a known process-related impurity that can arise during the synthesis of Risedronate Sodium. ontosight.aiveeprho.com Its chemical structure is very similar to that of Risedronic Acid, with the key difference being the lack of a hydroxyl group at the C1 position of the ethylidene bisphosphonate chain. nih.govnih.gov The presence of this and other impurities must be carefully monitored and controlled during the manufacturing process to meet the stringent requirements set by pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). ontosight.aicymitquimica.com

Implications of Impurity Presence in Drug Efficacy and Safety

The presence of impurities in a pharmaceutical product can potentially impact its efficacy and safety. ontosight.ai Regulatory bodies establish strict limits on the levels of impurities in active pharmaceutical ingredients and finished drug products. fda.gov While specific research on the direct pharmacological activity of this compound is not extensively published, the control of all impurities is a critical aspect of good manufacturing practices (GMP) to ensure the quality, safety, and consistency of the final medicinal product. veeprho.com The potential for an impurity to have its own biological activity or to interfere with the activity of the API necessitates its careful characterization and control.

Academic Research Trajectories and Gaps in Understanding this compound

Current academic research on this compound primarily focuses on its detection, characterization, and quantification as an impurity in Risedronate Sodium. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are developed and validated for the separation and quantification of Risedronate and its related compounds, including this compound. nih.govresearchgate.net

However, there are notable gaps in the publicly available research. While its role as an impurity is well-documented, in-depth studies on the specific biological activity, toxicological profile, and metabolic fate of pure this compound are limited. Further research could explore whether this compound possesses any bisphosphonate-like activity, either beneficial or detrimental. A deeper understanding of its pharmacological and toxicological properties would provide a more complete picture of its significance and further inform the rationale for its stringent control in pharmaceutical formulations.

Historical Overview of Research on Risedronate and Related Compounds

The story of this compound is intrinsically linked to the development of risedronate. Research into bisphosphonates, a class of drugs that inhibit bone resorption, intensified in the latter half of the 20th century. Risedronate, a potent nitrogen-containing bisphosphonate, emerged from this research as a promising agent for the treatment of osteoporosis and other bone-related diseases. nih.govnih.gov Developed by scientists at Procter & Gamble, risedronate demonstrated high efficacy in preclinical and clinical studies, leading to its eventual approval for medical use. cbg-meb.nl

During the development and subsequent manufacturing of risedronate sodium, the focus on purity and the characterization of any impurities became a critical aspect of quality control. It was in this context that this compound, also known as Risedronate EP Impurity E, was identified. ontosight.ainih.govpharmaffiliates.com The European Pharmacopoeia (EP) and other regulatory bodies mandate strict limits on impurities in active pharmaceutical ingredients (APIs), which spurred further investigation into the byproducts of the risedronate synthesis process. ontosight.ai This regulatory pressure was a primary driver for the initial academic and industrial interest in this compound.

Rationale for Focused Investigation of this compound

The focused investigation of this compound stems from several key scientific and regulatory imperatives. The primary rationale is its status as a significant impurity in the synthesis of risedronate sodium. The presence of impurities can potentially affect the stability, and efficacy of the final drug product. ontosight.aiclearsynth.com Therefore, a thorough understanding of this compound's chemical properties and a reliable method for its detection and quantification are essential for ensuring the quality and consistency of risedronate sodium.

A significant application that has emerged from the study of this compound is its use as an internal standard for the quantitative analysis of risedronate in biological matrices such as urine. In bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise quantification of the target analyte by correcting for variations in sample preparation and instrument response. The structural similarity of this compound to risedronate makes it an ideal candidate for this purpose.

Furthermore, while often presumed to have negligible biological activity compared to the parent drug, the investigation of impurities like this compound is a standard part of drug development to rule out any potential unforeseen biological effects. Although extensive pharmacological data on this compound is not widely published, its characterization is vital for a complete safety profile of the drug substance. The synthesis of pure this compound as a reference standard is therefore a necessary undertaking for analytical method development and validation. chemwhat.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on data from various chemical databases and supplier information.

PropertyValue
IUPAC Name (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid
Molecular Formula C7H11NO6P2
Molecular Weight 267.11 g/mol
CAS Number 75755-10-1
Appearance White to off-white solid
Synonyms Risedronate EP Impurity E, (2-(Pyridin-3-yl)ethylidene)bis(phosphonic acid)

Research Findings on this compound

Detailed analytical studies have been conducted to characterize this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal in confirming its structure.

A study utilizing 31P Magic Angle Spinning (MAS) NMR spectroscopy on bisphosphonates bound to bone included the analysis of deoxy-risedronate, providing insights into its interaction at a molecular level. illinois.edu While specific spectral data for isolated this compound is not extensively detailed in publicly available literature, its characterization as a reference standard by commercial suppliers confirms its well-defined structure. chemwhat.com

The following table summarizes the types of analytical techniques used in the study of this compound.

Analytical TechniquePurpose
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantitative analysis of risedronate in biological fluids using this compound as an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) Structural elucidation and confirmation of the chemical identity of this compound. illinois.edu
High-Performance Liquid Chromatography (HPLC) Separation and quantification of this compound as an impurity in risedronate sodium.

Eigenschaften

IUPAC Name

(1-phosphono-2-pyridin-3-ylethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)4-6-2-1-3-8-5-6/h1-3,5,7H,4H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMOFWIRXNQJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226653
Record name Deoxy risedronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75755-10-1
Record name Deoxy risedronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075755101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxy risedronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXY RISEDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU59Z0XVL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Deoxy Risedronic Acid, and how do solvent systems influence yield?

  • Methodological Answer : Synthesis typically involves phosphorus oxychloride and phosphorous acid in methanesulfonic acid, as demonstrated in studies optimizing bisphosphonate derivatives . Ionic liquid additives (e.g., imidazolium salts) can enhance reaction efficiency by stabilizing intermediates and reducing side reactions. Researchers should compare yields under varying solvent polarities and temperatures (283.15–318.15 K) using HPLC or NMR for purity validation .

Q. How do thermodynamic parameters (e.g., solubility, protonation constants) vary across media for this compound?

  • Methodological Answer : Solubility studies in aqueous and mixed solvents (e.g., ethanol-water systems) require potentiometric titrations and activity coefficient calculations. For example, Bretti et al. (2014) determined protonation constants via pH-metric titrations at controlled ionic strengths (0.1–1.0 M NaCl), revealing pH-dependent speciation critical for bioavailability . Researchers should replicate these methods while accounting for temperature gradients (283.15–318.15 K) to model environmental impacts .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 265 nm) or tandem mass spectrometry (LC-MS/MS) are preferred. Sample preparation should include protein precipitation (acetonitrile) or solid-phase extraction to mitigate matrix effects. Cross-validate results with ion-selective electrode measurements for metal-complexed forms .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies resolve contradictions in this compound’s binding affinities for bone mineral surfaces?

  • Methodological Answer : SAR analysis involves synthesizing analogs with modified R1/R2 side chains (e.g., hydroxyl, amino groups) and testing hydroxyapatite affinity via Langmuir isotherms. Conflicting data may arise from pH variations (simulated physiological vs. non-physiological conditions) or crystallinity differences in hydroxyapatite models. Use molecular dynamics simulations (e.g., AMBER force fields) to predict adsorption geometries .

Q. What experimental designs address discrepancies in this compound’s pharmacokinetic profiles between in vitro and in vivo models?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Key parameters include plasma protein binding (equilibrium dialysis), renal clearance rates (radiolabeled tracer studies), and bone turnover markers (CTX-I, NTX). For in vitro-in vivo extrapolation (IVIVE), use primary osteoclast cultures with real-time resorption assays (e.g., calcium release measurements) .

Q. How should researchers statistically analyze conflicting data on this compound’s inhibition of osteoclastogenesis?

  • Methodological Answer : Employ meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from heterogeneous studies. Variables like cell source (human vs. murine osteoclasts) or differentiation protocols (RANKL/M-CSF concentrations) must be stratified. Use mixed-effects models to quantify variability and identify dose-response outliers. Sensitivity analysis via bootstrapping can assess robustness .

Methodological Guidance for Data Interpretation

Q. What protocols validate the purity of this compound in synthetic batches?

  • Methodological Answer : Combine elemental analysis (C, H, N, P content) with spectroscopic techniques (FTIR for P-O-P bonds; ³¹P NMR for phosphonate group integrity). Thermogravimetric analysis (TGA) detects residual solvents, while X-ray diffraction (XRD) confirms crystallinity. Cross-correlate with pharmacopeial standards (e.g., USP) for compliance .

Q. How do researchers design controlled experiments to isolate this compound’s effects from endogenous bisphosphonates?

  • Methodological Answer : Use stable isotope-labeled analogs (e.g., ¹³C-Deoxy Risedronic Acid) in tracer studies. LC-MS/MS with selective reaction monitoring (SRM) distinguishes exogenous vs. endogenous compounds. In animal models, knockout strains (e.g., CatK-deficient mice) can isolate drug-specific inhibition of osteoclast activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxy Risedronic Acid
Reactant of Route 2
Deoxy Risedronic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.